1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group, an oxan-4-yl group, and a piperidine ring, all connected to a central piperazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine core.
Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be attached through a nucleophilic substitution reaction involving a halogenated oxane derivative and the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an antagonist or agonist in various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
- 1-(2-Hydroxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine
- 1-(2-Methoxyphenyl)-4-[1-(tetrahydrofuran-4-yl)piperidin-4-yl]piperazine
- 1-(2-Methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]morpholine
Uniqueness: 1-(2-Methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine is unique due to the specific combination of functional groups and its structural configuration
Biological Activity
1-(2-Methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine is a complex organic compound with potential therapeutic applications due to its unique structural features. The presence of the methoxyphenyl and piperidine moieties suggests significant interactions with biological targets, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a methoxyphenyl group and an oxan-4-yl piperidine, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the piperidine derivative : This often involves nucleophilic substitution reactions.
- Introduction of the methoxyphenyl group : This is achieved through electrophilic aromatic substitution.
- Final assembly : The complete structure is formed through condensation reactions.
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Dopamine Receptor Affinity : The compound has been evaluated for its affinity towards dopamine D2 receptors. A study reported that a closely related compound exhibited a Ki value of 54 nM, indicating significant binding affinity .
- Neuropharmacological Effects : The piperidine moiety is associated with various neuropharmacological effects, including potential applications in treating conditions like schizophrenia and depression .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features and biological activities of related compounds:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
Compound A | Similar structure with a different alkyl chain | CGRP antagonist | More potent than target compound |
Compound B | Contains a phenolic group instead of methoxy | Antidepressant effects | Exhibits dual action on serotonin receptors |
Compound C | Lacks cyclopropane but has similar piperidine moiety | Analgesic properties | Higher solubility in aqueous environments |
The mechanism of action for this compound involves interactions with specific receptors and enzymes. These interactions can modulate neurotransmitter systems, leading to various biological effects such as:
- Inhibition of Acetylcholinesterase (AChE) : This could enhance cholinergic signaling, beneficial in neurodegenerative diseases.
- Antibacterial Activity : Related compounds have shown moderate to strong antibacterial properties against various pathogens, suggesting potential for further development in antimicrobial therapies .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Dopamine D2 Receptor Binding Study : A series of synthesized compounds were evaluated for their binding affinity to dopamine receptors, demonstrating that modifications to the piperidine structure significantly influenced receptor interaction and activity .
- Antimicrobial Screening : Compounds sharing structural similarities were tested for antibacterial efficacy against strains like Salmonella typhi and Bacillus subtilis, revealing promising results that warrant further exploration .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-25-21-5-3-2-4-20(21)24-14-12-23(13-15-24)18-6-10-22(11-7-18)19-8-16-26-17-9-19/h2-5,18-19H,6-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYCXSXXKHUFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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